molecular formula C15H14N2O2S2 B2730350 1-(Furan-3-ylmethyl)-3-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)urea CAS No. 1421456-76-9

1-(Furan-3-ylmethyl)-3-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)urea

Cat. No.: B2730350
CAS No.: 1421456-76-9
M. Wt: 318.41
InChI Key: ZGPJCCXKTGSPNQ-UHFFFAOYSA-N
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Description

1-(Furan-3-ylmethyl)-3-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)urea is an organic compound that features a unique structure combining furan and thiophene rings These heterocyclic components are known for their significant roles in various chemical and biological processes

Properties

IUPAC Name

1-(furan-3-ylmethyl)-3-thiophen-2-yl-1-(thiophen-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S2/c18-15(16-14-4-2-8-21-14)17(9-12-5-6-19-11-12)10-13-3-1-7-20-13/h1-8,11H,9-10H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPJCCXKTGSPNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CN(CC2=COC=C2)C(=O)NC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-3-ylmethyl)-3-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)urea typically involves the reaction of furan-3-ylmethylamine with thiophen-2-yl isocyanate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-3-ylmethyl)-3-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of corresponding sulfoxides or epoxides.

    Reduction: Reduction of the compound can be achieved using agents like lithium aluminum hydride or sodium borohydride, potentially converting the urea moiety to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the furan or thiophene rings, introducing new functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous ether as a solvent.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, polar aprotic solvents.

Major Products Formed:

    Oxidation: Sulfoxides, epoxides.

    Reduction: Amines.

    Substitution: Halogenated derivatives, substituted thiophenes or furans.

Scientific Research Applications

Molecular Formula and Weight

  • Molecular Formula: C14H14N2O2S
  • Molecular Weight: 270.34 g/mol

Anticancer Activity

Research has demonstrated that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives containing furan and thiophene moieties have been shown to inhibit the proliferation of cancer cells effectively. Studies indicate that such compounds can induce apoptosis in cancer cells without affecting normal cells, highlighting their potential as selective anticancer agents .

Antioxidant Properties

Compounds with furan and thiophene structures have also been explored for their antioxidant activities. The ability to scavenge free radicals can be beneficial in preventing oxidative stress-related diseases. For example, modifications to the structure of related compounds have resulted in increased antioxidant efficacy, suggesting that similar enhancements could be achieved with 1-(Furan-3-ylmethyl)-3-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)urea .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been noted in various studies. For example, derivatives have been investigated for their ability to inhibit β-lactamase enzymes, which are responsible for antibiotic resistance. This inhibition is crucial for developing new antibiotics that can overcome resistant bacterial strains .

Synthetic Methodologies

The synthesis of 1-(Furan-3-ylmethyl)-3-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)urea typically involves multi-step reactions:

  • Formation of Urea Linkage: The initial step often involves the reaction between isocyanates and amines to form urea derivatives.
  • Introduction of Furan and Thiophene Moieties: These groups can be added through nucleophilic substitution or coupling reactions, utilizing appropriate precursors.
  • Purification and Characterization: The final product is purified using techniques such as recrystallization or chromatography, followed by characterization through NMR, IR spectroscopy, and mass spectrometry.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer activity of a series of thiophene-containing urea derivatives against breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value comparable to standard chemotherapeutic agents, indicating its potential as a lead compound for further development .

Case Study 2: Antioxidant Activity Assessment

In another investigation, the antioxidant capacity of furan-based compounds was assessed using the DPPH radical scavenging assay. The results indicated that modifications enhancing electron-donating capabilities significantly improved antioxidant activity .

Mechanism of Action

The mechanism of action of 1-(Furan-3-ylmethyl)-3-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)urea involves its interaction with molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can engage in π-π stacking interactions, hydrogen bonding, or coordination with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 1-(Furan-2-ylmethyl)-3-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)urea
  • 1-(Furan-3-ylmethyl)-3-(thiophen-3-yl)-1-(thiophen-2-ylmethyl)urea
  • 1-(Furan-3-ylmethyl)-3-(thiophen-2-yl)-1-(furan-2-ylmethyl)urea

Comparison: Compared to these similar compounds, 1-(Furan-3-ylmethyl)-3-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)urea exhibits unique properties due to the specific positioning of the furan and thiophene rings. This positioning can influence the compound’s reactivity, stability, and interaction with biological targets. For instance, the presence of the furan-3-ylmethyl group may enhance its ability to participate in π-π stacking interactions, potentially increasing its efficacy in certain applications.

Biological Activity

1-(Furan-3-ylmethyl)-3-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)urea is a compound of increasing interest in medicinal chemistry due to its unique structural features, which include furan and thiophene rings linked through a urea functional group. This article explores the biological activity of this compound, synthesizing findings from various studies and reviews.

Structural Characteristics

The compound's structure is characterized by:

  • Furan and Thiophene Rings : These heterocycles contribute to the compound's chemical reactivity and potential biological activity.
  • Urea Functional Group : Known for its ability to form hydrogen bonds, enhancing interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a broad spectrum of biological activities, including:

  • Antimicrobial : Compounds with thiourea and urea functionalities have shown antibacterial and antifungal properties .
  • Anticancer : Several studies have reported anticancer activities, with some derivatives displaying selective cytotoxicity against various cancer cell lines .
  • Antiviral : The potential for antiviral activity has been noted, particularly in N-heterocycles, which can inhibit viral replication .

Anticancer Activity

A study on urea derivatives demonstrated that compounds similar to 1-(Furan-3-ylmethyl)-3-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)urea exhibited significant antiproliferative effects against human cancer cell lines. For instance, a related compound showed GI50 values ranging from 1.7 to 28.7 μM across different cancer types, indicating potent anticancer properties .

Antimicrobial Properties

Research has highlighted the antimicrobial potential of thiourea derivatives. For example, compounds containing thiourea moieties have shown effectiveness against various bacterial strains and fungi, suggesting that 1-(Furan-3-ylmethyl)-3-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)urea may also possess similar properties due to its structural components .

The mechanism by which this compound exerts its biological effects likely involves:

  • Hydrogen Bonding : The urea group can form hydrogen bonds with target proteins or nucleic acids, influencing their function.
  • π–π Interactions : The aromatic rings (furan and thiophene) can engage in π–π stacking interactions with other biomolecules, potentially stabilizing or destabilizing their structures.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
1-(Furan-2-ylmethyl)-3-(3-phenylpropyl)ureaLacks thiophene ringFocused on phenylpropyl functionality
1-(Furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)ureaLacks phenylpropyl groupRetains both furan and thiophene functionalities
3-(3-Phenylpropyl)-1-(2-(thiophen-2-yl)ethyl)ureaLacks furan ringEmphasizes thiophene interactions

The unique combination of functional groups in 1-(Furan-3-ylmethyl)-3-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)urea suggests potential for novel interactions within biological systems that may not be present in its analogs. This structural diversity enhances its attractiveness as a candidate for further research in drug development.

Q & A

Basic: How to optimize the synthesis of 1-(Furan-3-ylmethyl)-3-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)urea for improved yield and purity?

Methodological Answer:

  • Reaction Conditions: Use controlled temperatures (e.g., 0–25°C) and polar aprotic solvents (DMF, acetonitrile) to stabilize intermediates and minimize side reactions. For example, highlights gold-catalyzed cyclization for heterocyclic core formation, requiring precise temperature control .
  • Catalyst Selection: Employ coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) for urea bond formation, as demonstrated in for analogous bipyridine-thiophene ureas .
  • Monitoring: Track reaction progress via TLC (Rf value analysis) or HPLC (retention time comparison) .
  • Purification: Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. emphasizes recrystallization for high-purity yields in trifluoromethyl-substituted ureas .

Basic: What analytical techniques are most reliable for confirming the molecular structure of this compound?

Methodological Answer:

  • Spectroscopy:
    • NMR: Assign peaks for furan (δ 6.2–7.4 ppm) and thiophene (δ 7.0–7.5 ppm) protons, with urea NH signals typically between δ 8.0–9.5 ppm ( ) .
    • MS: Confirm molecular weight via ESI-MS or MALDI-TOF; expect [M+H]+ at ~385–400 g/mol (based on analogs in ) .
  • X-ray Crystallography: Refine crystal structures using SHELXL ( ) to resolve bond lengths and angles, particularly for disordered thiophene substituents (e.g., occupancy ratios in ) .
  • FTIR: Identify urea C=O stretches (~1640–1680 cm⁻¹) and aromatic C-H bends (~700–800 cm⁻¹) .

Advanced: How to address contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Substituent Effects: Compare activity trends across analogs with varying substituents (e.g., fluorine vs. chlorine in ). For instance, trifluoromethyl groups enhance lipophilicity and target binding .
  • Assay Validation: Replicate assays under standardized conditions (e.g., Mosmann’s MTT protocol in ) to control for cytotoxicity variability .
  • Computational Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., DNA gyrase or tyrosine kinase), correlating binding scores with experimental IC50 values () .

Advanced: What strategies resolve crystallographic disorder in the thiophene rings of this compound?

Methodological Answer:

  • Occupancy Refinement: In SHELXL, assign partial occupancies (e.g., 0.927:0.073 ratio for thiophene rotamers, as in ) and refine anisotropic displacement parameters .
  • Hydrogen Bond Analysis: Map weak interactions (e.g., C–H⋯N/S) using Mercury ( ) to identify stabilizing forces that reduce disorder .
  • Twinned Data Handling: Apply twin law matrices (e.g., HKLF5 format in SHELXL) for crystals with pseudo-merohedral twinning .

Advanced: How to design a structure-activity relationship (SAR) study for this urea derivative?

Methodological Answer:

  • Analog Synthesis: Systematically modify substituents (e.g., replace furan with pyran or thiophene with selenophene) using methods from and .
  • Biological Profiling: Test analogs against a panel of targets (e.g., kinases, microbial enzymes) using dose-response assays ( ) .
  • Computational Modeling: Perform DFT calculations (Gaussian 16) to correlate electronic properties (HOMO/LUMO) with activity trends .

Basic: What methods ensure compound stability during storage and experimental use?

Methodological Answer:

  • Storage Conditions: Store at –20°C in amber vials under inert gas (N2/Ar) to prevent oxidation of thiophene/furan moieties .
  • Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products () .

Advanced: How to validate computational models predicting this compound’s reactivity?

Methodological Answer:

  • Reaction Trajectories: Simulate nucleophilic substitution pathways using Gaussian 16 or ORCA, comparing activation energies with experimental kinetics () .
  • Spectroscopic Benchmarking: Validate predicted intermediates (e.g., isocyanate adducts) using in-situ FTIR or NMR .

Basic: What analytical methods quantify purity and detect impurities?

Methodological Answer:

  • HPLC: Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm; compare retention times with standards () .
  • Elemental Analysis: Confirm C/H/N/S ratios within ±0.4% of theoretical values ( ) .

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